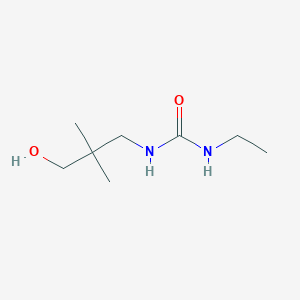![molecular formula C8H7N3O2 B3080902 7-Methyl-8-nitroimidazo[1,2-a]pyridine CAS No. 1093239-74-7](/img/structure/B3080902.png)
7-Methyl-8-nitroimidazo[1,2-a]pyridine
Descripción general
Descripción
7-Methyl-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an imidazole ring. The molecule has a molecular weight of 177.16 . The structure can be further analyzed using computational chemistry methods .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 7-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives have been synthesized and studied for their unique chemical properties. For instance, the nitro group in these compounds is known to be labile and can be replaced under certain conditions, leading to a range of derivatives with varying properties (Yutilov & Svertilova, 1994). Further, these compounds have exhibited unusual tautomerism, a chemical reaction that results in the shifting of atomic positions within a molecule, affecting its chemical behavior (Clark & Curphey, 1977).
Biological Activity and Pharmaceutical Research
- Some derivatives of this compound have shown promise in pharmacological research. For example, certain compounds have demonstrated activity against leukemia cell lines, indicating potential as therapeutic agents in cancer treatment (Cristalli et al., 1987). Additionally, the synthesis of various derivatives has been explored for their possible antileishmanial and antitrypanosomal activities, suggesting potential in treating parasitic infections (Fersing et al., 2019).
Environmental Studies and Degradation
- In environmental research, the degradation mechanism and pathways of this compound derivatives have been studied. For example, microbial degradation by certain soil bacteria has been investigated, revealing insights into how these compounds break down in natural environments (Cai et al., 2015). This research is crucial for understanding the environmental impact and persistence of such compounds.
Photodegradation Studies
- The photodegradation behavior of these compounds in aqueous solutions has also been explored. Understanding how light exposure affects the stability and breakdown of these compounds is important for both environmental impact assessments and pharmaceutical stability studies (Zhao et al., 2010).
Structural and Electronic Properties
- X-ray structural investigations have been conducted on some derivatives, providing insights into their geometric and electronic structures. These studies are fundamental in understanding how structural changes impact the chemical and biological properties of these molecules (Tafeenko et al., 1996).
Safety and Hazards
Direcciones Futuras
The future directions for research on 7-Methyl-8-nitroimidazo[1,2-a]pyridine could include elucidating its synthesis, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Propiedades
IUPAC Name |
7-methyl-8-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-4-10-5-3-9-8(10)7(6)11(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUYCKIFEZBJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)
![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)




![[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride](/img/structure/B3080907.png)
![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)

